molecular formula C21H18ClN3O4S B2435507 3-(2-{4-[(4-chloro-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl}-2-oxoethyl)-2,3-dihydro-1,3-benzoxazol-2-one CAS No. 1286710-23-3

3-(2-{4-[(4-chloro-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl}-2-oxoethyl)-2,3-dihydro-1,3-benzoxazol-2-one

Cat. No.: B2435507
CAS No.: 1286710-23-3
M. Wt: 443.9
InChI Key: OGXLUQJIJDNCDC-UHFFFAOYSA-N
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Description

3-(2-{4-[(4-chloro-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl}-2-oxoethyl)-2,3-dihydro-1,3-benzoxazol-2-one is a complex organic compound that features both benzothiazole and benzoxazole moieties. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities.

Properties

IUPAC Name

3-[2-[4-[(4-chloro-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O4S/c22-14-4-3-7-17-19(14)23-20(30-17)28-13-8-10-24(11-9-13)18(26)12-25-15-5-1-2-6-16(15)29-21(25)27/h1-7,13H,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGXLUQJIJDNCDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC3=C(S2)C=CC=C3Cl)C(=O)CN4C5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-{4-[(4-chloro-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl}-2-oxoethyl)-2,3-dihydro-1,3-benzoxazol-2-one typically involves multi-step organic reactions. One common method includes the reaction of 4-chloro-1,3-benzothiazole with piperidine derivatives under controlled conditions to form the intermediate compound. This intermediate is then reacted with benzoxazole derivatives to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch reactors and continuous flow systems to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are meticulously controlled to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) on the benzothiazole ring, converting them to amines.

    Substitution: Nucleophilic substitution reactions are common, especially at the chloro substituent on the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-{4-[(4-chloro-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl}-2-oxoethyl)-2,3-dihydro-1,3-benzoxazol-2-one has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets such as enzymes or receptors. The benzothiazole and benzoxazole moieties can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the protein, affecting various cellular pathways .

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole derivatives: Compounds like 2-mercaptobenzothiazole and 2-aminobenzothiazole.

    Benzoxazole derivatives: Compounds like 2-aminobenzoxazole and 2-mercaptobenzoxazole.

Uniqueness

3-(2-{4-[(4-chloro-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl}-2-oxoethyl)-2,3-dihydro-1,3-benzoxazol-2-one is unique due to its dual heterocyclic structure, which imparts a combination of properties from both benzothiazole and benzoxazole. This duality enhances its potential biological activity and makes it a versatile compound in various research fields .

Biological Activity

The compound 3-(2-{4-[(4-chloro-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl}-2-oxoethyl)-2,3-dihydro-1,3-benzoxazol-2-one is a complex heterocyclic molecule that has garnered attention for its potential biological activities. It incorporates multiple pharmacologically relevant structures, including benzothiazole and piperidine moieties, which are known for their diverse therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C18H19ClN2O3SC_{18}H_{19}ClN_2O_3S. Its structure features:

  • A benzothiazole ring, contributing to its biological activity.
  • A piperidine group, which is often associated with various pharmacological effects.

This compound's unique structural attributes suggest potential interactions with biological targets, making it a candidate for further investigation in drug development.

Biological Activity Overview

Research into the biological activity of this compound has revealed several promising properties:

Anticancer Activity

Studies have shown that benzothiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to the one have demonstrated:

  • Inhibition of cancer cell proliferation in various lines (e.g., A431, A549).
  • Induction of apoptosis and cell cycle arrest at low concentrations (1–4 µM) .

Antibacterial and Antifungal Properties

Benzothiazole compounds are also recognized for their antibacterial and antifungal activities. They have been tested against various bacterial strains, showing effective inhibition comparable to standard antibiotics .

Enzyme Inhibition

The compound's ability to inhibit enzymes such as acetylcholinesterase (AChE) has been noted. This activity is particularly relevant for developing treatments for neurodegenerative diseases .

Study 1: Synthesis and Evaluation

In a recent study, a series of benzothiazole derivatives were synthesized and evaluated for their biological activities. The lead compounds exhibited IC50 values significantly lower than those of standard drugs, indicating potent activity against target enzymes and cancer cells .

Study 2: Structure-Activity Relationship (SAR)

Another research effort focused on the SAR of similar compounds highlighted the importance of substituents on the benzothiazole ring. Modifications led to enhanced potency against specific cancer cell lines, underscoring the relevance of chemical structure in determining biological efficacy .

Data Tables

Biological Activity IC50 Values (µM) Tested Compounds
Anticancer1.13 - 6.28Various benzothiazole derivatives
AChE Inhibition0.63 - 21.25Piperidine derivatives
AntibacterialVariesStandard antibiotics vs. synthesized compounds

Q & A

Q. Structural validation :

  • 1H/13C NMR : Key signals include aromatic protons (δ 6.8–8.2 ppm for benzothiazole/benzoxazolone rings), piperidinyl CH2_2 groups (δ 2.5–3.5 ppm), and the oxazolidinone carbonyl (δ ~165 ppm in 13C NMR) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+^+) with <2 ppm error between calculated and observed values .

Basic: What analytical techniques are critical for characterizing its stability under varying pH conditions?

Answer:

  • HPLC-PDA : Monitor degradation products using a C18 column with a gradient of acetonitrile/water (0.1% TFA). For related benzoxazolones, degradation is observed at pH >8 due to hydrolysis of the oxazolidinone ring .
  • Mass spectrometry : Identify hydrolyzed byproducts (e.g., ring-opened carboxylic acids) via LC-MS/MS .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

Answer:

  • Substituent variation : Modify the 4-chlorobenzothiazole moiety (e.g., replace Cl with F or CF3_3) to assess electronic effects on target binding. For similar compounds, fluorinated analogs show enhanced metabolic stability .
  • Linker optimization : Test alkyl chain lengths between piperidine and benzoxazolone. In bivalent ligands, a 3-carbon spacer improves affinity for G-protein-coupled receptors compared to shorter/longer chains .
  • In silico docking : Use tools like AutoDock Vina to predict binding poses with target proteins. For example, benzothiazole derivatives exhibit π-π stacking with kinase active sites .

Advanced: What methodologies resolve contradictions in reported spectral data for structurally similar compounds?

Answer:

  • Variable solvent effects : NMR chemical shifts for benzoxazolone protons vary significantly in DMSO-d6_6 vs. CDCl3_3 due to hydrogen bonding. Always report solvent conditions .
  • Dynamic proton exchange : Piperidinyl CH2_2 groups may exhibit splitting in D2_2O due to conformational flexibility. Use high-field NMR (≥500 MHz) to resolve overlapping signals .

Advanced: How can computational methods predict metabolic pathways and potential toxicophores?

Answer:

  • ADMET prediction : Tools like Schrödinger’s QikProp calculate logP (target <3 for oral bioavailability) and identify reactive metabolites (e.g., epoxides from benzothiazole oxidation) .
  • CYP450 docking : Simulate interactions with CYP3A4/2D6 isoforms. Piperazine-containing analogs are prone to N-dealkylation, generating chloro-substituted byproducts .

Advanced: What strategies mitigate impurities during scale-up synthesis?

Answer:

  • HPLC-guided purification : Use preparative HPLC with a phenyl-hexyl column to isolate regioisomeric impurities (e.g., para vs. ortho substitution on benzothiazole) .
  • Reaction monitoring : Track intermediates via FTIR (e.g., carbonyl stretches at 1720 cm1^{-1} for oxazolidinone) to halt reactions at >95% conversion .

Advanced: How to design a kinetic study for hydrolysis of the benzoxazolone ring?

Answer:

  • Pseudo-first-order conditions : Use excess NaOH (pH 12) and monitor absorbance decay at λ = 270 nm (benzoxazolone π→π* transition) .
  • Arrhenius analysis : Calculate activation energy (Ea_a) from rate constants at 25–60°C. For related compounds, Ea_a ranges 60–80 kJ/mol, indicating temperature-sensitive stability .

Advanced: What mechanistic insights explain unexpected byproducts in heterocyclic coupling reactions?

Answer:

  • Dithiazole rearrangements : Chlorine substituents on benzothiazoles may undergo nucleophilic displacement, forming thiadiazoles or benzoxazines (e.g., via Appel’s salt intermediates) .
  • Oxidative dimerization : Trace metal catalysts (e.g., CuI) promote C–N coupling side reactions. Chelating agents like EDTA suppress this .

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